Cas no 1341985-59-8 (1-PHENOXYHEX-5-EN-2-ONE)

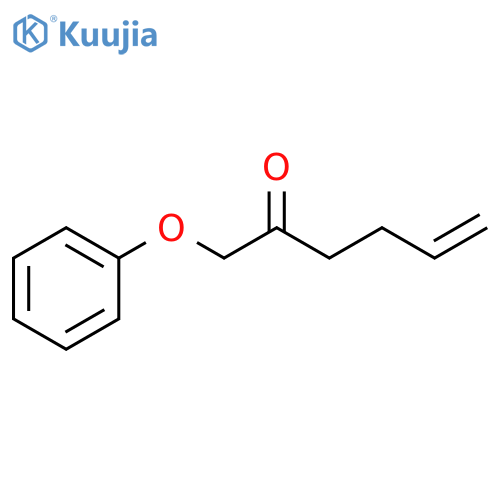

1-PHENOXYHEX-5-EN-2-ONE structure

商品名:1-PHENOXYHEX-5-EN-2-ONE

CAS番号:1341985-59-8

MF:C12H14O2

メガワット:190.238363742828

CID:4590209

1-PHENOXYHEX-5-EN-2-ONE 化学的及び物理的性質

名前と識別子

-

- 5-Hexen-2-one, 1-phenoxy-

- 1-PHENOXYHEX-5-EN-2-ONE

-

- インチ: 1S/C12H14O2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10H2

- InChIKey: UYSHTSJVMDAOCO-UHFFFAOYSA-N

- ほほえんだ: C(OC1=CC=CC=C1)C(=O)CCC=C

1-PHENOXYHEX-5-EN-2-ONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-378545-0.1g |

1-phenoxyhex-5-en-2-one |

1341985-59-8 | 95% | 0.1g |

$257.0 | 2023-03-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318584-250mg |

1-Phenoxyhex-5-en-2-one |

1341985-59-8 | 95% | 250mg |

¥9242.00 | 2024-08-09 | |

| Enamine | EN300-378545-10.0g |

1-phenoxyhex-5-en-2-one |

1341985-59-8 | 95% | 10.0g |

$3191.0 | 2023-03-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318584-2.5g |

1-Phenoxyhex-5-en-2-one |

1341985-59-8 | 95% | 2.5g |

¥36640.00 | 2024-08-09 | |

| 1PlusChem | 1P01E8TT-250mg |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 250mg |

$516.00 | 2023-12-22 | |

| Aaron | AR01E925-50mg |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 50mg |

$265.00 | 2025-02-10 | |

| 1PlusChem | 1P01E8TT-50mg |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 50mg |

$269.00 | 2023-12-22 | |

| Aaron | AR01E925-2.5g |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 2.5g |

$2025.00 | 2025-02-10 | |

| A2B Chem LLC | AX43441-250mg |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 250mg |

$422.00 | 2024-04-20 | |

| A2B Chem LLC | AX43441-1g |

1-PHENOXYHEX-5-EN-2-ONE |

1341985-59-8 | 95% | 1g |

$818.00 | 2024-04-20 |

1-PHENOXYHEX-5-EN-2-ONE 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

1341985-59-8 (1-PHENOXYHEX-5-EN-2-ONE) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量